molecular formula C10H16BrN3 B1398404 N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine CAS No. 1220037-35-3

N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine

Cat. No. B1398404
M. Wt: 258.16 g/mol
InChI Key: BJGLHAPXYDRQFE-UHFFFAOYSA-N
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Description

“N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine” is a chemical compound with the CAS Number: 1220037-35-3 . It has a linear formula of C10H16BrN3 . The IUPAC name for this compound is N1-(5-bromo-4-methyl-2-pyridinyl)-N~2~,N~2~-dimethyl-1,2-ethanediamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16BrN3/c1-8-6-10(13-7-9(8)11)12-4-5-14(2)3/h6-7H,4-5H2,1-3H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 258.16 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I have access to.

Scientific Research Applications

Regioselectivity in Free Radical Bromination

In a study examining the free radical bromination of unsymmetrical dimethylated pyridines, researchers noted curious inconsistencies and sought to understand the mechanisms and regioselectivity better. This research could suggest potential pathways or reactivity considerations relevant to the bromination of compounds like N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine (Thapa et al., 2014).

Novel Brominated Flame Retardants

Another study provides a critical review of novel brominated flame retardants (NBFRs), their occurrence in indoor air, dust, consumer goods, and food, including their EU registration and potential risks. This research underscores the increasing application of NBFRs and the need for more research on their occurrence, environmental fate, and toxicity, which could be pertinent to understanding the environmental impact and safety considerations of brominated compounds (Zuiderveen et al., 2020).

Electrochemical Sensors for Food Samples

The review on electrochemical methods for the detection of paraquat in food samples highlights advanced and efficient techniques for qualitative and quantitative results in complex environments. While focusing on paraquat, this research implies the broader applicability of electrochemical methods for detecting various compounds, suggesting a potential area of application for the detection or analysis of N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine in complex matrices (Laghrib et al., 2020).

DNA Methyltransferase Inhibitors

A review on DNA methyltransferase inhibitors discusses their design, synthesis, and biological activity exploration, highlighting their role in facilitating memory processes and attenuating cognitive function impairment. This area of research suggests a potential pharmacological interest in modifying similar compounds for therapeutic applications (Veinberg et al., 2015).

Pyrrolidine in Drug Discovery

The review focusing on the pyrrolidine ring in drug discovery elucidates the versatility of this scaffold for creating compounds for treating human diseases. Given the structural diversity and significance of nitrogen-containing heterocycles in pharmaceuticals, research in this domain may provide insights into the drug development potential of N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine (Petri et al., 2021).

Safety And Hazards

This compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-(5-bromo-4-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3/c1-8-6-10(13-7-9(8)11)12-4-5-14(2)3/h6-7H,4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGLHAPXYDRQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301165937
Record name N2-(5-Bromo-4-methyl-2-pyridinyl)-N1,N1-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine

CAS RN

1220037-35-3
Record name N2-(5-Bromo-4-methyl-2-pyridinyl)-N1,N1-dimethyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(5-Bromo-4-methyl-2-pyridinyl)-N1,N1-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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